4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Moiety: Starting with an appropriate aniline derivative, the quinoline ring can be constructed through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfonyl Group: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Thiazepane Ring: The final step involves the cyclization of the sulfonylated quinoline with an appropriate thiol and a tolyl derivative under basic conditions to form the thiazepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline and thiazepane rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins. The thiazepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Quinolin-8-ylsulfonyl)-7-phenyl-1,4-thiazepane
- 4-(Quinolin-8-ylsulfonyl)-7-(p-tolyl)-1,4-thiazepane
Uniqueness
4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane is unique due to the presence of the o-tolyl group, which can influence its electronic properties and steric interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
7-(2-methylphenyl)-4-quinolin-8-ylsulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-16-6-2-3-9-18(16)19-11-13-23(14-15-26-19)27(24,25)20-10-4-7-17-8-5-12-22-21(17)20/h2-10,12,19H,11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXQFSSQARQXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.